

What is the binding affinity of MR44397 to WDR5?

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Compound of Interest		
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An In-depth Technical Guide on the Binding Affinity of MR44397 to WDR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40 repeat-containing protein 5 (WDR5) is a critical scaffolding protein, primarily recognized for its role in assembling histone methyltransferase complexes, particularly the MLL/SET1 family, which mediate histone H3 lysine 4 (H3K4) methylation. This epigenetic modification is crucial for transcriptional activation, and its dysregulation is implicated in various cancers, making WDR5 a compelling therapeutic target. This document provides a detailed technical overview of the binding characteristics of **MR44397**, a novel ligand for WDR5. It consolidates quantitative binding data, outlines the experimental methodologies used for its characterization, and places the interaction within the broader context of WDR5 signaling pathways.

Introduction to WDR5

WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure formed by WD40 repeats.[1] This structure features a central cavity, often referred to as the "WIN" (WDR5-interaction) site, which is crucial for its function as a molecular scaffold.[1][2] Its most prominent role is serving as an essential component of the MLL/SET1 histone methyltransferase (HMT) complexes.[3] Within these complexes, WDR5 acts as a bridge, connecting the catalytic SET domain of the methyltransferase to other core subunits like Retinoblastoma Binding Protein 5 (RbBP5), Absent-Small-Homeotic-2-Like protein (ASH2L),



and Dumpy-30 (DPY30).[1][3] The assembled complex is responsible for mono-, di-, and trimethylation of H3K4, an epigenetic mark strongly associated with active gene transcription.[3]

Beyond its role in histone methylation, WDR5 is involved in a multitude of cellular processes, including histone acetylation, the p53 signaling pathway, and c-Myc driven oncogenesis, highlighting its multifaceted nature.[3][4][5] Given its central role in gene regulation and its association with various diseases, the development of small molecule inhibitors that modulate WDR5 interactions is an area of intense research.[2]

Binding Profile of MR44397 to WDR5

MR44397 is the S-enantiomer of the racemic compound MR43378 and has been identified as a potent ligand that binds to the central pocket of WDR5.[6][7] Its binding affinity has been quantified using multiple biophysical assays, confirming a direct and high-affinity interaction. The co-crystal structure of MR44397 in complex with WDR5 has been solved and is available under PDB ID: 8T5I.[8][9]

Quantitative Binding Data

The binding affinity and displacement values for **MR44397** and its racemic precursor are summarized below. The data were primarily generated using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays.[6][7]

Compound	Assay	Parameter	Value	Reference
MR44397 (S- enantiomer)	SPR	KD	69 nM	[6][7]
MR44397	FP Displacement	Kdisp (vs FITC- H3 peptide)	1 μΜ	[6][7]
MR44397	FP Displacement	Kdisp (vs FITC- WIN peptide)	4 μΜ	[6][7]
MR43378 (Racemate)	SPR	KD	16 μΜ	[6][7]

Experimental Methodologies



The characterization of the **MR44397**-WDR5 interaction was accomplished using a suite of orthogonal biophysical techniques.[6][7] The core methods used to determine binding affinity and mechanism were Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions.[10] It detects changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[10] This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated.[1]

General Protocol for SPR Analysis:

- Chip Preparation and Ligand Immobilization:
 - A sensor chip (e.g., a Cytiva Series S Sensor Chip CM5) is equilibrated in a running buffer (e.g., PBS-P+).[1]
 - The chip surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and
 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[1]
 - The ligand (recombinant WDR5 protein) is diluted in an appropriate buffer and injected over the activated surface until the desired immobilization level is reached.
 - Remaining active sites are deactivated by injecting ethanolamine. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
- Analyte Interaction Analysis:
 - The analyte (MR44397) is prepared in a serial dilution in the running buffer.
 - Each concentration of the analyte is injected sequentially over the ligand and reference surfaces at a constant flow rate. This is the association phase, where binding is monitored over time.[10]





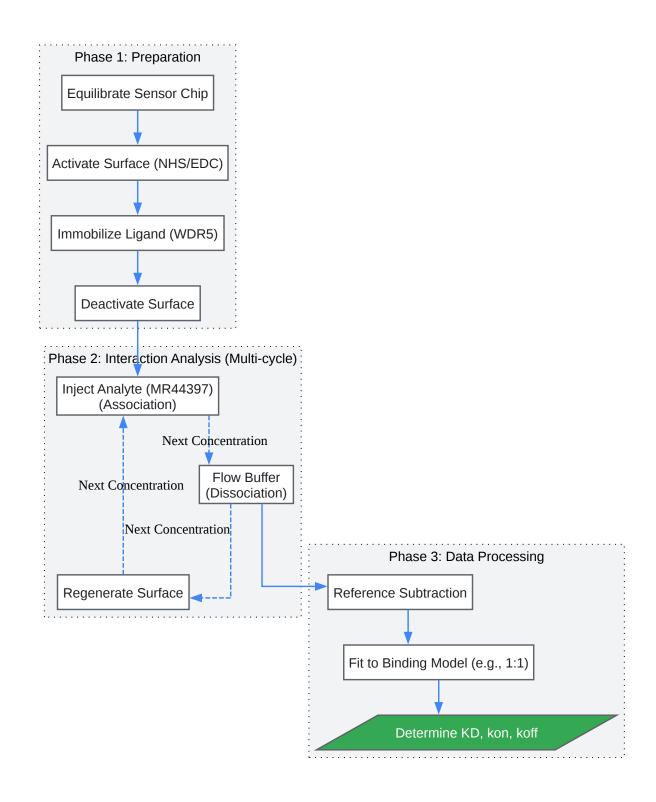


- After the injection, the running buffer is flowed over the chip to monitor the dissociation phase, where the analyte unbinds from the ligand.[10]
- Between analyte injections, the sensor surface is regenerated using a specific buffer (e.g., a solution with high or low pH, or an organic solvent) to remove all bound analyte, preparing the surface for the next cycle.[11]

Data Analysis:

- The resulting sensorgrams (plots of response units vs. time) are processed by subtracting the reference channel signal from the active channel signal.
- The processed data are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
 [6][7]





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Workflow for Surface Plasmon Resonance (SPR) Analysis.



Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique used to study molecular interactions.[12] It relies on measuring the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. When a small, fluorescently labeled peptide (the tracer) is unbound, it tumbles rapidly, resulting in low polarization of emitted light.[13] Upon binding to a large protein like WDR5, its tumbling slows significantly, increasing the polarization. In a competition assay, an unlabeled compound (MR44397) competes with the fluorescent tracer for binding to the protein. Displacement of the tracer by the competitor leads to a decrease in fluorescence polarization, which can be measured to determine the competitor's binding affinity (Ki or Kdisp). [14]

General Protocol for FP Competition Assay:

- Assay Preparation:
 - All reagents (WDR5 protein, fluorescently labeled peptide tracer, and MR44397) are prepared in an appropriate assay buffer (e.g., HEPES or Tris-based buffer).[14]
 - A serial dilution of the competitor compound (MR44397) is prepared in a multi-well plate (e.g., a 384-well black plate).[13]
- Binding and Competition:
 - A fixed concentration of WDR5 protein and the fluorescent tracer (e.g., FITC-labeled H3 or WIN peptide) are added to the wells containing the diluted competitor.[6][7]
 - Control wells are included:
 - Maximum Polarization (Pmax): Contains WDR5 and tracer, but no competitor.
 - Minimum Polarization (Pmin): Contains only the tracer (no WDR5 or competitor).
 - The plate is incubated at a controlled temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[13][14]
- Measurement and Data Analysis:

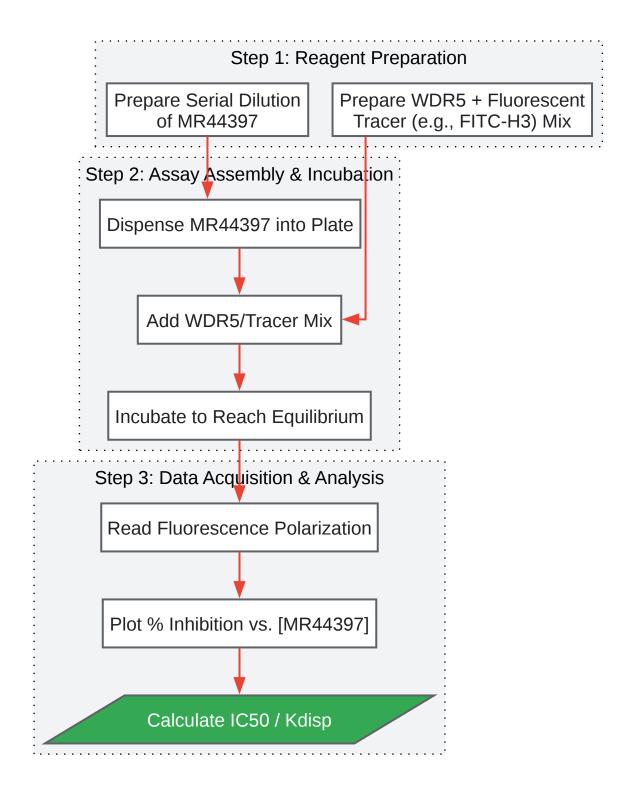
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- The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[13]
- The percentage of inhibition for each competitor concentration is calculated based on the observed polarization (Pobs) relative to Pmax and Pmin.
- The data (percent inhibition vs. log of competitor concentration) are plotted and fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
- The IC50 value can be converted to a displacement constant (Kdisp) or inhibition constant (Ki).





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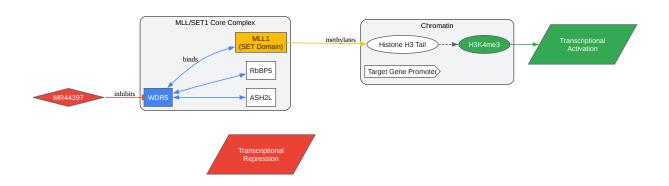
Workflow for FP Competition Assay.

WDR5 Signaling Context



MR44397 binds to the central pocket of WDR5, the same site that recognizes the histone H3 tail and the WIN motif of MLL family proteins.[6][15] This suggests that MR44397 likely functions by disrupting the protein-protein interactions that are critical for the assembly and function of the MLL/SET1 complexes.

The primary role of WDR5 is to present the histone H3 substrate to the SET domain of the MLL enzyme for methylation.[4] By binding WDR5, MLL and its associated complex components (WRAD) are recruited to target gene promoters. This leads to the trimethylation of H3K4 (H3K4me3), which serves as a docking site for other transcriptional machinery, ultimately leading to gene activation.[3] The disruption of the WDR5-MLL interaction by a small molecule would therefore be expected to prevent H3K4me3 deposition at target loci, leading to transcriptional repression.



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